molecular formula C15H14INO4 B031888 3'-Monoiodothyronine CAS No. 4732-82-5

3'-Monoiodothyronine

Cat. No. B031888
CAS RN: 4732-82-5
M. Wt: 399.18 g/mol
InChI Key: RUIUIJSMLKJUDC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Monoiodothyronine is a monoiodinated thyronine . It is also known by its IUPAC name, 3′-Iodo-L-thyronine, and other names such as 3′-T1 and O-(4-Hydroxy-3-iodophenyl)-L-tyrosine .


Synthesis Analysis

The synthesis of 3’-Monoiodothyronine involves the organification of iodine to form monoiodothyronine (MIT) and di-iodothyronine (DIT) . In vivo conversion from 3′,5′-Diiodothyronine to 3’-Monoiodothyronine has been demonstrated .


Molecular Structure Analysis

The systematic IUPAC name for 3’-Monoiodothyronine is (2 S )-2-Amino-3-[4-(4-hydroxy-3-iodophenoxy)phenyl]propanoic acid . The molecular structure of thyroid hormones, including 3’-Monoiodothyronine, has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, theoretical molecular orbital (MO) energy calculations, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Monoiodothyronine include its chemical formula C15H14INO4 and a molar mass of 399.18 g/mol .

Scientific Research Applications

  • Metabolic Activity in Hypothyroidism : 3'-T1 has been identified as a thyroactive hormone with potent calorigenic effects. It has 3-4 times the potency of thyroxine in restoring normal metabolic activity in patients with hypothyroidism (Utiger, 1974).

  • Enzymatic Nature in Liver : Research shows the inner ring monodeiodination of 3,5-diiodothyronine in rat liver is enzymatic, suggesting significant similarities between inner and outer ring deiodinases for iodothyronines (Chopra & Chua Teco, 1982).

  • Antidepressant Potentiation : The DIO1-C785T polymorphism is linked with enhanced potentiation of the antidepressant effect of triiodothyronine, indicating its relevance in psychiatric treatments (Cooper-Kazaz et al., 2009).

  • Radioimmunoassay Development : A radioimmunoassay developed for 3'-T1 can accurately measure its levels in different human subjects, including those with thyroid diseases (Smallridge et al., 1979).

  • Triiodothyronine Augmentation in Depression : Studies have also shown that triiodothyronine augmentation, which involves 3'-T1, can be effective with a range of antidepressants, such as fluoxetine (Joffe, 1992).

  • Sequential Deiodination : Triiodothyronine and reverse triiodothyronine undergo sequential deiodination in peripheral tissues, resulting in the formation of various diiodothyronines and monoiodothyronine, including 3'-T1 (Sakurada et al., 1978).

  • LC-MS/MS Method Development : A method using liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been developed for identifying and quantifying thyronine and thyronamine isomers, including 3'-T1, aiding in the identification of new deiodinase substrates (Piehl et al., 2008).

Future Directions

The future directions in the study of 3’-Monoiodothyronine involve further understanding its biosynthesis, modes of action, inactivation, and role in physiology . There is also interest in developing better methods for analytics, as current methods have revealed different blood and tissue concentrations depending on the detection principles used .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIUIJSMLKJUDC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197105
Record name 3'-Monoiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Monoiodothyronine

CAS RN

4732-82-5
Record name 3′-Iodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4732-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Monoiodothyronine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Monoiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-IODOTHYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2RL113ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Monoiodo-L-thyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Monoiodothyronine
Reactant of Route 2
3'-Monoiodothyronine
Reactant of Route 3
Reactant of Route 3
3'-Monoiodothyronine
Reactant of Route 4
3'-Monoiodothyronine
Reactant of Route 5
3'-Monoiodothyronine
Reactant of Route 6
3'-Monoiodothyronine

Citations

For This Compound
432
Citations
J Faber, HF Thomsen, IB Lumholtz… - The Journal of …, 1981 - academic.oup.com
Turnover studies of T 4 , T 3 , rT 3 , 3′,5′-diiodothyronine (3′,5′-T 2 ), 3,3′-diiodothyronine (3,3′-T 2 ), and 3′-monoiodothyronine (3′-T 1 ) were performed in 10 patients with …
Number of citations: 85 academic.oup.com
J Faber, J Heaf, C Kirkegaard… - The Journal of …, 1983 - academic.oup.com
The present study evaluates the sequential extrathyroidal monodeiodination of thyroid hormones through tri-, di-, and monoiodothyronines in chronic renal failure (CRF) in man. …
Number of citations: 60 academic.oup.com
J Faber, IB Lumholtz, C Kirkegaard… - Clinical …, 1982 - Wiley Online Library
… of thyroxine (T4), 3,5,3′‐triiodothyronine (T3), 3,3′,5′‐triiodothyronine (rT3), 3,3′‐diiodothyronine (3,3′‐T2), 3′,5′‐diiodothyronine (3′,5′‐T2) and 3′‐monoiodothyronine (3…
Number of citations: 19 onlinelibrary.wiley.com
IB Lumholtz, J Faber, C Kirkegaard… - The Journal of …, 1982 - academic.oup.com
The effect of D,L-propranolol (80 mg daily) on the peripheral monodeiodination of rT 3 , 3′,5′-diiodothyronine (3′,5′-T 2 ), 3,3′-diiodothyronine (3,3′-T 2 ), and 3′-…
Number of citations: 18 academic.oup.com
RC Smallridge, KD Burman, KE Ward… - …, 1981 - academic.oup.com
The present study investigated the 5′-monodeiodination of 3′5′-diiodothyronine (3′,5′T 2 ) to 3′-monoiodothyronine (3′T 1 ), a reaction involving deiodination at the same …
Number of citations: 50 academic.oup.com
IJ CHOPRA - The Journal of Clinical Endocrinology & …, 1980 - academic.oup.com
A simple, sensitive, and highly specific RIA has been developed to measure 3′-monoiodothyronine (3′-T 1 ) in unextracted serum. The detection threshold of RIA was 0.5 ng/dl. …
Number of citations: 19 academic.oup.com
S Jædig, J Faber - European Journal of Endocrinology, 1982 - academic.oup.com
The effect of complete fasting on the serum concentrations of the iodothyronines 3,5-diiodothyronine (3,5-T 2 ), 3,3′-T 2 , 3′, 5′-T 2 and 3′-monoiodothyronine (3′-T 1 ) was …
Number of citations: 12 academic.oup.com
SY Wu, DH Polk, WS Huang, E Ho, JM Kattan… - Pediatric …, 2008 - nature.com
We used novel 3′-monoiodothyronine sulfate (3′-T 1 S) and 3, 3′, 5-triiodothyroacetic acid sulfate (TriacS) RIAs to characterize sulfation pathways in fetal thyroid hormone …
Number of citations: 3 www.nature.com
E Roti, SL Fang, K Green, CH Emerson… - The Journal of …, 1981 - academic.oup.com
… deiodinates the tyrosyl ring of T4 and T3, converting these active thyroid hormones to the inactive iodothyronines, rT3 from T4, and 3,3'diiodothyronine and 3'-monoiodothyronine from T3…
Number of citations: 170 academic.oup.com
K Sorimachi, A Niwa, Y Yasumura - Endocrinologia Japonica, 1980 - jstage.jst.go.jp
… '-diiodothyronine and 3'-monoiodothyronine by sulfation and glucuronidation. Glucuronidation of iodothyronines(a mixture of 3, 3'-diiodothyronine,-90%, and 3'-monoiodothyronine,-10%…
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.